molecular formula C19H17ClN4O2S3 B12156564 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B12156564
M. Wt: 465.0 g/mol
InChI Key: OXOGYWDQGWAZFR-FBHDLOMBSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl-thiadiazole intermediate with a suitable thiol reagent.

    Formation of the Methoxyphenylmethylideneamino Group: This step involves the condensation of the intermediate with 4-methoxybenzaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the chlorophenyl group may play key roles in binding to these targets, while the methoxyphenyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar in structure but with an oxadiazole ring instead of a thiadiazole ring.

    (2-bromo-5-chlorophenyl)(methyl)sulfane: Similar in having a chlorophenyl group and a sulfanyl linkage but lacks the thiadiazole and methoxyphenyl groups.

Uniqueness

The uniqueness of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17ClN4O2S3

Molecular Weight

465.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17ClN4O2S3/c1-26-15-8-6-13(7-9-15)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-14-4-2-3-5-16(14)20/h2-10H,11-12H2,1H3,(H,22,25)/b21-10-

InChI Key

OXOGYWDQGWAZFR-FBHDLOMBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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